

# The Impact of UNC0379 on PCNA Function: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UNC0379

Cat. No.: B15583655

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## Executive Summary

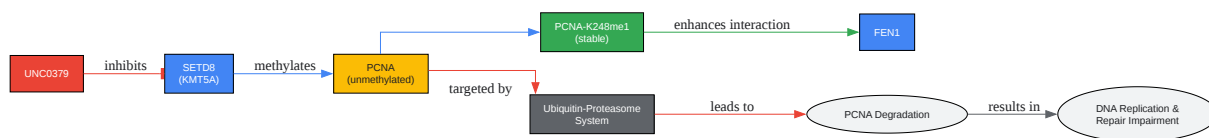
**UNC0379** is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A). Its impact on Proliferating Cell Nuclear Antigen (PCNA) function is primarily indirect, mediated through the inhibition of SETD8's enzymatic activity. SETD8 is the sole enzyme known to catalyze the monomethylation of PCNA at lysine 248 (K248). This post-translational modification is crucial for PCNA stability and its role as a central coordinator of DNA replication and repair. By inhibiting SETD8, **UNC0379** effectively reduces PCNA methylation, leading to its degradation and subsequently impairing critical cellular processes that are dependent on PCNA. This guide provides an in-depth technical overview of the mechanism of action of **UNC0379** on PCNA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

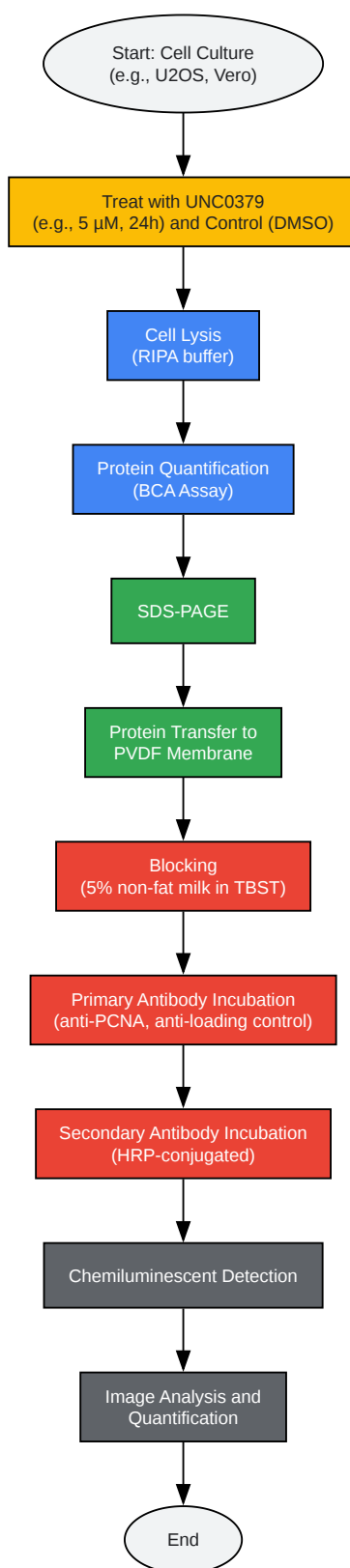
## Mechanism of Action: UNC0379's Indirect Regulation of PCNA

The primary mechanism by which **UNC0379** affects PCNA is by disrupting the SETD8-PCNA regulatory axis. SETD8-mediated monomethylation of PCNA at lysine 248 is a key step in maintaining PCNA protein stability.<sup>[1]</sup> This modification enhances the interaction between PCNA and other proteins, such as Flap Endonuclease 1 (FEN1), which is essential for Okazaki fragment maturation during DNA replication.<sup>[1][2]</sup>

**UNC0379**, as a potent and selective inhibitor of SETD8, competitively binds to the substrate-binding pocket of SETD8, preventing the methylation of its substrates, including PCNA.[2] The loss of K248 monomethylation renders PCNA susceptible to ubiquitination and subsequent proteasomal degradation. This leads to a reduction in the cellular pool of PCNA, thereby affecting downstream processes such as DNA synthesis and repair.[3]

## Signaling Pathway Diagram





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)